molecular formula C13H11FO2 B1438070 2-[(2-Fluorophenyl)methoxy]phenol CAS No. 194294-06-9

2-[(2-Fluorophenyl)methoxy]phenol

Cat. No. B1438070
M. Wt: 218.22 g/mol
InChI Key: HQOGBZVFXOGURV-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)methoxy]phenol” is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 . It is a derivative of phenol, which is a type of aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)methoxy]phenol” consists of a phenol group attached to a fluorophenyl group via a methoxy bridge .


Physical And Chemical Properties Analysis

“2-[(2-Fluorophenyl)methoxy]phenol” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Crystal Structure

A study by Xu Liang (2009) focused on the synthesis and crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. This research contributes to the understanding of the structural characteristics and synthesis processes of compounds related to 2-[(2-Fluorophenyl)methoxy]phenol (Xu Liang, 2009).

Metalation Reactions

Marzi et al. (2001) explored metalation reactions of O-Methoxymethyl (MOM) protected fluorophenols, including derivatives similar to 2-[(2-Fluorophenyl)methoxy]phenol, revealing their reactivity in site-selective electrophilic substitution (Marzi, Mongin, Spitaleri, & Schlosser, 2001).

Anticancer Activity

Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, on T47D breast cancer cells. This research highlights the potential therapeutic applications of phenol derivatives in cancer treatment (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Fluoroionophores and Metal Cation Interaction

Hong et al. (2012) developed fluoroionophores from derivatives of 2-[(2-Fluorophenyl)methoxy]phenol, exploring their interaction with metal cations. This research contributes to the development of new materials for detecting and identifying metal cations (Hong, Lin, Hsieh, & Chang, 2012).

Carboxylation-Dehydroxylation

Bisaillon et al. (1993) studied the carboxylation-dehydroxylation of phenolic compounds, including fluorophenols, under methanogenic conditions. This research offers insights into the transformation mechanisms of phenolic compounds in microbial environments (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Photochemical and Thermal Reactions

Delbaere, Micheau, and Vermeersch (2003) conducted a study on the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, closely related to 2-[(2-Fluorophenyl)methoxy]phenol. Their research contributes to understanding the photochemical and thermal reactions of such compounds (Delbaere, Micheau, & Vermeersch, 2003).

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGBZVFXOGURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methoxy]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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